molecular formula C14H11ClN2 B2445793 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine CAS No. 321686-44-6

2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B2445793
CAS No.: 321686-44-6
M. Wt: 242.71
InChI Key: LSCHZKURTICKTH-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of isoindolin-1-imines, which are known for their therapeutic and biological activities, such as NR2B-selective NMDA receptor antagonists, thrombin receptor inhibitors, and antiproliferative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine can be achieved through a catalyst-free, one-pot method involving the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound. This reaction is typically carried out at room temperature in an aqueous medium, providing excellent yields (90-98%) with easy purification . Another method involves the condensation of ortho-phthalaldehyde with two primary alkylamines under mild aqueous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its chlorophenyl group enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets.

Properties

IUPAC Name

2-(3-chlorophenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-11-5-3-6-12(8-11)17-9-10-4-1-2-7-13(10)14(17)16/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCHZKURTICKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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